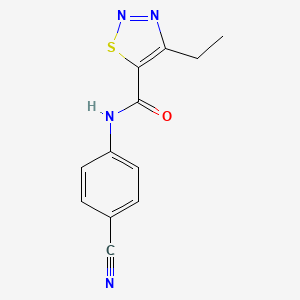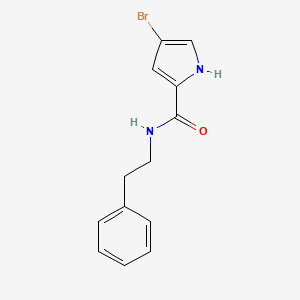
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C11H11F2NO3S and a molecular weight of 275.27 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulfonyl phenyl ring, which is further connected to a cyclopropanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves multiple steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent . The reaction conditions often include the use of nucleophilic substitution-reductive desulfonylation strategies . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions: Reagents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents are often used.
Scientific Research Applications
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The sulfonyl group enhances the compound’s stability and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfone: This compound shares the difluoromethyl group but lacks the cyclopropanecarboxamide moiety.
Difluoromethyl 2-pyridyl sulfone: Similar in structure but contains a pyridyl ring instead of a phenyl ring.
Ethyl bromodifluoroacetate: Contains a difluoromethyl group but differs significantly in its overall structure.
The uniqueness of this compound lies in its combination of the difluoromethyl, sulfonyl, and cyclopropanecarboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11F2NO3S |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-[2-(difluoromethylsulfonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)18(16,17)9-4-2-1-3-8(9)14-10(15)7-5-6-7/h1-4,7,11H,5-6H2,(H,14,15) |
InChI Key |
KIDWDHAGQNCFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)



![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)


![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)

